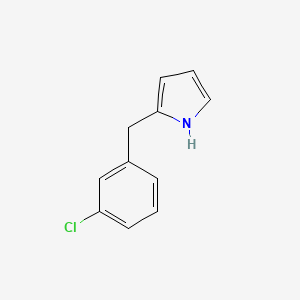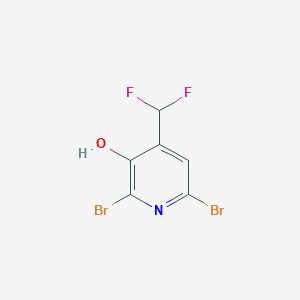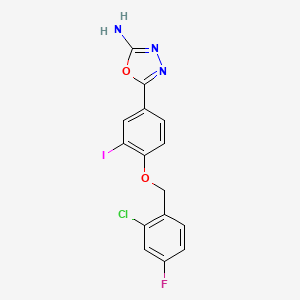
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl ether, an iodophenyl group, and an oxadiazole ring
準備方法
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 2-chloro-4-fluorobenzyl alcohol and 4-hydroxy-3-iodophenyl compound in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the benzyl ether intermediate.
Cyclization to Form Oxadiazole Ring: The benzyl ether intermediate is then reacted with hydrazine hydrate and carbon disulfide (CS2) under reflux conditions to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the synthesis process.
化学反応の分析
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the oxadiazole moiety.
科学的研究の応用
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.
類似化合物との比較
Similar compounds to 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine include:
5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: This compound shares the chloro-fluorobenzyl ether group but differs in the presence of a benzoic acid moiety instead of the oxadiazole ring.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: This compound also contains the chloro-fluorobenzyl ether group but has a benzenesulfonyl chloride moiety.
3-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: This compound features the chloro-fluorobenzyl ether group with a benzaldehyde moiety.
The uniqueness of this compound lies in the combination of the oxadiazole ring and the specific halogen substitutions, which confer distinct chemical and biological properties.
特性
分子式 |
C15H10ClFIN3O2 |
|---|---|
分子量 |
445.61 g/mol |
IUPAC名 |
5-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10ClFIN3O2/c16-11-6-10(17)3-1-9(11)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
InChIキー |
QLZQOCRWUPBMDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


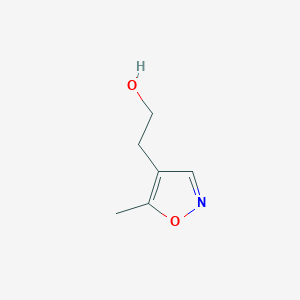
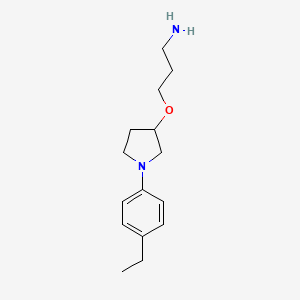
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)

![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)



![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
